molecular formula C17H21NO3 B13966956 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- CAS No. 58422-90-5

1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-

Cat. No.: B13966956
CAS No.: 58422-90-5
M. Wt: 287.35 g/mol
InChI Key: RXCQJNYVWMHMEO-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-, also known as α-Methyl-δ-oxo-2-phenyl-1,3-dioxolane-2-heptanenitrile, is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring, a heptanenitrile chain, and a phenyl group. It is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of salicylic aldehyde triflates with ethylene glycol vinyl ether and secondary nucleophilic amines in the presence of a palladium (0) catalyst . This reaction proceeds through an initial internal Heck arylation, followed by iminium ion formation and subsequent tandem cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrile group can interact with nucleophilic sites in proteins, leading to changes in their function. The dioxolane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-ethyl-
  • 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-propyl-
  • 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-butyl-

Uniqueness

1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

58422-90-5

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-methyl-5-oxo-7-(2-phenyl-1,3-dioxolan-2-yl)heptanenitrile

InChI

InChI=1S/C17H21NO3/c1-14(13-18)7-8-16(19)9-10-17(20-11-12-21-17)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3

InChI Key

RXCQJNYVWMHMEO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)CCC1(OCCO1)C2=CC=CC=C2)C#N

Origin of Product

United States

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